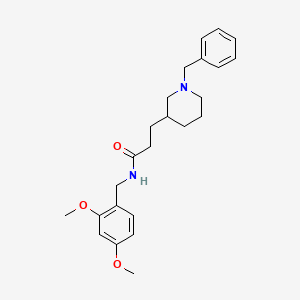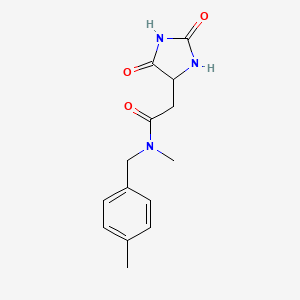
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, also known as BDMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine. BDMP belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry.
Mécanisme D'action
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide acts by binding to specific receptors in the central nervous system, including the mu-opioid receptor and the delta-opioid receptor. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain relief and mood regulation.
Biochemical and Physiological Effects:
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of inflammatory cytokines, the reduction of pain sensitivity, and the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. However, its complex synthesis process and limited availability can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide, including the development of new synthetic methods to improve its yield and availability, the investigation of its potential as a treatment for specific neurological and inflammatory disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the long-term effects of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide use and to identify potential side effects.
In conclusion, 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide is a promising compound that has gained attention in the field of scientific research due to its potential applications in medicine. Its complex synthesis process and limited availability can make it difficult to obtain in large quantities, but its high potency and selectivity for specific receptors make it a valuable tool for laboratory experiments. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide involves several steps, including the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 2,4-dimethoxybenzaldehyde, and finally, the reaction of the resulting compound with propanoyl chloride. The synthesis of 3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide is a complex process that requires careful monitoring of reaction conditions and yields a high-quality product.
Applications De Recherche Scientifique
3-(1-benzyl-3-piperidinyl)-N-(2,4-dimethoxybenzyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
Propriétés
IUPAC Name |
3-(1-benzylpiperidin-3-yl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-28-22-12-11-21(23(15-22)29-2)16-25-24(27)13-10-20-9-6-14-26(18-20)17-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMAPUHHXRLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![6-(4-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5969349.png)

![(1-{[1-(3-quinolinylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5969363.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![1-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5969428.png)